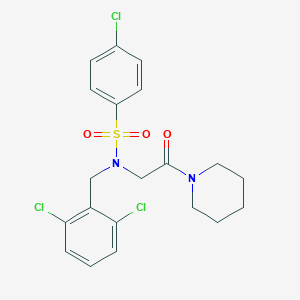![molecular formula C17H13BrClNO2 B297461 5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly known as 'BCEIC' and is a derivative of indole, a heterocyclic organic compound. BCEIC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mecanismo De Acción
The mechanism of action of BCEIC is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. BCEIC has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
BCEIC has been found to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce inflammation and oxidative stress, which can contribute to the development of several diseases. BCEIC has been found to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BCEIC is its potential use in the treatment of cancer and neurodegenerative diseases. It has been found to be effective in vitro and in animal studies, and further research is needed to determine its efficacy in humans. One of the limitations of BCEIC is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on BCEIC. One area of research is the development of more efficient synthesis methods to increase the yield of the product. Another area of research is the investigation of the molecular pathways involved in the anticancer and neuroprotective effects of BCEIC. Further research is also needed to determine the optimal dosage and administration route for BCEIC in humans.
In conclusion, BCEIC is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. Further research is needed to determine its efficacy in humans and to investigate its molecular pathways.
Métodos De Síntesis
The synthesis of BCEIC involves the reaction of 2-(4-chlorophenoxy)ethylamine with 5-bromoindole-3-carbaldehyde. The reaction is carried out under acidic conditions, and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
BCEIC has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, and it has been found to inhibit the growth of several cancer cell lines. BCEIC has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been found to have neuroprotective properties and can reduce oxidative stress in the brain.
Propiedades
Fórmula molecular |
C17H13BrClNO2 |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
5-bromo-1-[2-(4-chlorophenoxy)ethyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C17H13BrClNO2/c18-13-1-6-17-16(9-13)12(11-21)10-20(17)7-8-22-15-4-2-14(19)3-5-15/h1-6,9-11H,7-8H2 |
Clave InChI |
LIDHRXSMOWVZRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
SMILES canónico |
C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)

![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)